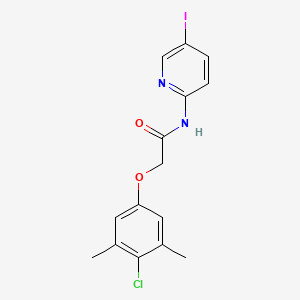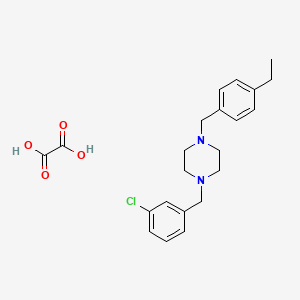
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'CIPA' and is primarily used in scientific research for its unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide is not fully understood. However, studies have suggested that CIPA may exert its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. CIPA has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has also been shown to exhibit other biochemical and physiological effects. Studies have suggested that CIPA may have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of several inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for cancer researchers who are looking for new and effective treatments for cancer. However, one of the limitations of using CIPA is its complex synthesis process, which can make it difficult and time-consuming to obtain.
Zukünftige Richtungen
There are several future directions in which research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide can be carried out. One area of research could be to further understand the mechanism of action of CIPA and identify its molecular targets. Another area of research could be to investigate the potential applications of CIPA in other fields, such as inflammation and oxidative stress-related diseases. Additionally, research could be carried out to develop more efficient and cost-effective methods for the synthesis of CIPA.
In conclusion, 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide is a chemical compound with significant potential for scientific research. Its potent anti-cancer activity and other biochemical and physiological effects make it a valuable tool for researchers in various fields. Further research in this area could lead to the development of new and effective treatments for cancer and other diseases.
Synthesemethoden
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide is a complex process that involves several steps. The most commonly used method for its synthesis is the reaction of 4-chloro-3,5-dimethylphenol with 5-iodo-2-pyridinecarboxylic acid in the presence of an activating agent such as DCC (dicyclohexylcarbodiimide) and a coupling agent such as DMAP (4-dimethylaminopyridine). The resulting intermediate is then reacted with acetic anhydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has been extensively used in scientific research for its potential applications in various fields. One of its primary applications is in the field of cancer research. CIPA has been shown to exhibit potent anti-cancer activity against several types of cancer cells, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodopyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClIN2O2/c1-9-5-12(6-10(2)15(9)16)21-8-14(20)19-13-4-3-11(17)7-18-13/h3-7H,8H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBMJRMLOSJUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(5-iodopyridin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl phenylcarbamate](/img/structure/B5146242.png)
![2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5146249.png)

![5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146278.png)

![2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B5146288.png)
![1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5146300.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5146306.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5146313.png)
![3-[(ethylamino)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5146325.png)